Comprehensive Technical Guide to 2-Propoxy-5-(trifluoromethyl)phenol: Chemical Properties, Mechanistic Profiling, and Synthetic Applications
Comprehensive Technical Guide to 2-Propoxy-5-(trifluoromethyl)phenol: Chemical Properties, Mechanistic Profiling, and Synthetic Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, metabolic stability, and target affinity during lead optimization. The compound 2-Propoxy-5-(trifluoromethyl)phenol (CAS: 1498595-43-9) represents a highly specialized fluorinated building block that elegantly addresses these challenges. By incorporating a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group and an electron-donating, sterically demanding propoxy ether, this molecule establishes a unique "push-pull" electronic environment.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and a self-validating synthetic protocol designed for researchers and drug development professionals.
Part 1: Physicochemical Profiling
Quantitative data is essential for predicting pharmacokinetic behavior. The fundamental properties of 2-Propoxy-5-(trifluoromethyl)phenol are summarized below to facilitate rapid integration into computational models and QSAR studies.
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 2-Propoxy-5-(trifluoromethyl)phenol | Standard IUPAC nomenclature. |
| CAS Number | 1498595-43-9 | Unique registry identifier for procurement. |
| Molecular Formula | C 10 H 11 F 3 O 2 | Indicates a high degree of fluorination. |
| Molecular Weight | 220.19 g/mol | Low MW, ideal for fragment-based drug design. |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for anchoring in target active sites. |
| H-Bond Acceptors | 5 (2 Oxygen, 3 Fluorine) | Enhances binding affinity via dipole interactions. |
| Predicted pKa | ~8.6 - 8.8 | Ensures a large unionized fraction at pH 7.4. |
Part 2: Mechanistic Insights: The "Push-Pull" Electronic System
The reactivity and acidity of substituted phenols are fundamentally governed by the electronic effects of their substituents[1]. In 2-Propoxy-5-(trifluoromethyl)phenol, the molecular architecture creates a synergistic electronic dipole:
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The 5-Trifluoromethyl Group (-I, -M): Fluorine is highly electronegative, exerting a potent electron-withdrawing inductive effect (-I)[2]. Positioned meta to the hydroxyl group (and para to the propoxy group), the -CF 3 group stabilizes the phenoxide anion, lowering the pKa relative to an unsubstituted phenol[3]. Furthermore, it blocks the metabolically vulnerable para-position (relative to the ether), preventing rapid oxidative degradation by Cytochrome P450 enzymes.
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The 2-Propoxy Group (+M, -I): While the oxygen atom exerts a weak inductive pull, its ability to donate lone-pair electrons into the aromatic ring via resonance (+M effect) dominates[1]. This creates a "push-pull" dynamic where electron density is pushed by the propoxy group and pulled by the -CF 3 group[4].
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Steric Shielding: The selection of a 3-carbon propoxy chain over a standard methoxy group is a deliberate design choice. It provides enhanced lipophilicity for anchoring into hydrophobic binding pockets while sterically shielding the ortho-position from off-target nucleophilic attacks.
Caption: The push-pull electronic dipole system modulating the physicochemical properties of the phenol.
Part 3: Synthetic Methodology & Regiochemical Control
Synthesizing asymmetrically substituted phenols often suffers from poor regioselectivity. A naive approach might attempt the direct mono-alkylation of 4-(trifluoromethyl)catechol. However, because the pKa difference between the two catechol hydroxyls is marginal, this leads to a complex, low-yielding mixture of regioisomers.
Caption: Regioselective synthesis of 2-Propoxy-5-(trifluoromethyl)phenol via Dakin Oxidation.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis (O-Alkylation) [5]
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Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2 ), dissolve 1.0 equivalent of 2-hydroxy-5-(trifluoromethyl)benzaldehyde in anhydrous N,N-Dimethylformamide (DMF).
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Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K 2 CO 3 ). Stir at room temperature for 15 minutes to generate the phenoxide anion.
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Alkylation: Dropwise, add 1.2 equivalents of 1-bromopropane. Heat the reaction mixture to 60°C and stir for 4 hours.
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Workup: Quench with distilled water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na 2 SO 4 , and concentrate in vacuo to yield 2-propoxy-5-(trifluoromethyl)benzaldehyde.
Step 2: Dakin Oxidation (Formate Cleavage)
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Oxidation: Dissolve the intermediate aldehyde in a 1:1 mixture of Tetrahydrofuran (THF) and 1M NaOH (aq).
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Peroxide Addition: Cool the flask to 0°C. Slowly add 1.5 equivalents of 30% H 2 O 2 (aq) dropwise to control the exothermic rearrangement.
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Hydrolysis: Allow the reaction to warm to room temperature and stir for 2 hours. The intermediate formate ester spontaneously hydrolyzes under the basic conditions.
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Isolation: Acidify the mixture to pH 3 using 1M HCl to protonate the resulting phenol. Extract with Dichloromethane (DCM), dry, and purify via flash chromatography (Hexanes/EtOAc) to yield pure 2-Propoxy-5-(trifluoromethyl)phenol.
Part 4: Applications in Drug Discovery
The strategic incorporation of this scaffold into active pharmaceutical ingredients (APIs) leverages the well-documented "fluorine effect"[3]. The -CF 3 group increases the overall lipophilicity (LogP), which directly correlates with enhanced blood-brain barrier (BBB) penetration and cellular membrane permeability.
Simultaneously, the modulated pKa of the phenolic hydroxyl group ensures that a significant fraction of the molecule remains unionized at physiological pH (7.4). This optimizes oral bioavailability while retaining the ability to act as a strong, directional hydrogen-bond donor in target active sites[3]. The propoxy tail further acts as a tunable vector, allowing medicinal chemists to probe the depth and geometry of hydrophobic pockets in receptor targets.
References
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Vaia. Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? (Discussion on inductive effects and electronegativity in fluorinated phenols). Available at: [2]
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BenchChem. A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. (Mechanistic insights into resonance/inductive effects). Available at: [1]
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National Institutes of Health (PMC). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. (Details on how fluorine modulates pKa and lipophilicity). Available at: [3]
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Chemical Communications (RSC Publishing). Unanticipated formation of ortho-sulfone substituted phenols... (Analysis of push-pull substituted phenol systems). Available at: [4]
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BenchChem. Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 3-(Trifluoromethyl)phenol. (Validated Williamson ether synthesis protocols). Available at: [5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. vaia.com [vaia.com]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unanticipated formation of ortho-sulfone substituted phenols by anionic thia-Fries rearrangement of (aryl triflate)tricarbonylchromium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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